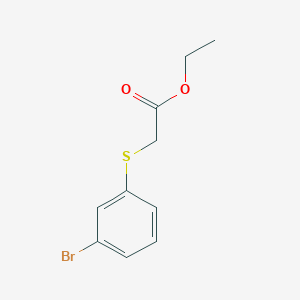

Ethyl 2-(3-bromophenyl)sulfanylacetate

説明

Ethyl 2-(3-bromophenyl)sulfanylacetate is a sulfur-containing aromatic ester characterized by a bromine substituent at the meta position of the phenyl ring and a thioether linkage to an acetate group. This compound has garnered attention in pharmacological research due to its role as an agonist for olfactory receptor OR1A1, demonstrating moderate activity with an EC50 range of 11.5–24.4 µM . Its structural features, including the electron-withdrawing bromine atom and the ethyl ester moiety, contribute to its receptor-binding affinity and metabolic stability. The compound is synthesized via nucleophilic substitution or esterification reactions, with derivatives often explored for structure-activity relationship (SAR) studies in drug discovery.

特性

IUPAC Name |

ethyl 2-(3-bromophenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWYUFNFICQING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288831 | |

| Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141819-40-1 | |

| Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141819-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromophenyl)sulfanylacetate typically involves the reaction of 3-bromophenylthiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Ethyl 2-(3-bromophenyl)sulfanylacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

化学反応の分析

Types of Reactions

Ethyl 2-(3-bromophenyl)sulfanylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl sulfanylacetates.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have identified ethyl 2-(3-bromophenyl)sulfanylacetate as a promising candidate for anticancer therapy. Its structure allows it to interact with biological targets involved in cancer progression. In a study published in Molecules, the compound demonstrated inhibitory effects on certain cancer cell lines, indicating its potential as an anti-neoplastic agent .

Mechanism of Action

The compound's mechanism involves the modulation of cysteine-dependent pathways, which are crucial in tumor growth and metastasis. By targeting these pathways, ethyl 2-(3-bromophenyl)sulfanylacetate may enhance the efficacy of existing chemotherapeutic agents .

Organic Synthesis

Synthesis of Novel Compounds

Ethyl 2-(3-bromophenyl)sulfanylacetate serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives that exhibit different biological activities. For instance, reactions involving this compound have led to the formation of substituted pyrazoles, which are recognized for their pharmacological properties .

Reactivity and Functionalization

The presence of the bromine atom in the structure enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups, facilitating the synthesis of complex molecules used in drug development .

Materials Science

Polymer Chemistry

In materials science, ethyl 2-(3-bromophenyl)sulfanylacetate has been explored for its potential use in polymer formulations. Its chemical properties allow it to act as a reactive monomer or crosslinking agent in the production of specialty polymers with tailored properties for applications such as coatings and adhesives .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of ethyl 2-(3-bromophenyl)sulfanylacetate against various tumor cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an effective therapeutic agent.

Case Study 2: Synthesis of Substituted Pyrazoles

In another research project, ethyl 2-(3-bromophenyl)sulfanylacetate was reacted with hydrazines under microwave irradiation conditions, yielding substituted pyrazoles with notable anti-inflammatory properties. This method demonstrated high efficiency and yield (75-87%) compared to traditional methods .

作用機序

The mechanism of action of Ethyl 2-(3-bromophenyl)sulfanylacetate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Positional Isomers: Para vs. Meta Bromine

- Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate (): This analog features a para-bromophenyl group attached to a pyridine ring. However, the presence of a cyano group and pyridine ring introduces electronic effects that may alter binding kinetics, though specific activity data are unavailable.

Ethyl 2-(3-bromophenyl)sulfanylacetate :

The meta-bromine creates a steric and electronic environment that favors interactions with OR1A1 residues, as evidenced by docking studies . The absence of a heterocyclic backbone (unlike the pyridine derivative) simplifies the structure but limits π-π stacking opportunities.

Ester Group Variations

- However, smaller esters may reduce metabolic stability due to faster hydrolysis.

Ethyl 2-(2-Methoxyphenyl)sulfanylacetate ():

Substituting bromine with a methoxy group at the ortho position introduces steric bulk and electron-donating effects. This likely diminishes OR1A1 activation, as seen in weaker agonists like dipentene (EC50 > 50 µM) .

Functional Group Modifications

Fluorinated Derivatives

- Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (): The addition of two fluorine atoms to the acetate α-carbon increases electronegativity and metabolic resistance. No direct activity data are available, but fluorination typically enhances membrane permeability.

Amino-Substituted Analogs

- Methyl 2-amino-2-(3-bromophenyl)acetate (): The amino group introduces hydrogen-bonding capacity, which could enhance receptor interactions. However, protonation at physiological pH may reduce passive diffusion. This compound is utilized in polymer chemistry rather than pharmacology, highlighting divergent applications despite structural similarity.

Heterocyclic Derivatives

- Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate (): Incorporation of a thiazolidinone ring expands conjugation and introduces hydrogen-bonding sites. The extended planar structure may improve binding to flat receptor surfaces, but increased rigidity could limit conformational adaptability.

Research Findings and Implications

- Substituent Position : Meta-bromine optimizes steric and electronic compatibility with OR1A1, whereas para or ortho substitutions reduce efficacy .

- Ester Groups : Ethyl esters balance lipophilicity and metabolic stability better than methyl or bulkier esters.

- Fluorination : Enhances stability but may require trade-offs in solubility and binding kinetics.

生物活性

Ethyl 2-(3-bromophenyl)sulfanylacetate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H11BrO2S

- CAS Number : 141819-40-1

- Molecular Weight : 273.16 g/mol

The biological activity of Ethyl 2-(3-bromophenyl)sulfanylacetate is primarily attributed to its structural components:

- Bromophenyl Group : This moiety can engage in electrophilic aromatic substitution, influencing various biochemical pathways.

- Sulfanylacetate Moiety : This part of the molecule is capable of undergoing nucleophilic attacks, potentially modulating enzyme activity and receptor interactions .

Biological Activities

Ethyl 2-(3-bromophenyl)sulfanylacetate has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to Ethyl 2-(3-bromophenyl)sulfanylacetate exhibit significant antimicrobial properties. The compound's structure may enhance its interaction with microbial targets.

- Anticancer Properties : Research indicates potential anticancer effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound may inhibit specific enzymes that are crucial for cancer cell survival.

- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in the context of phosphodiesterases (PDEs), which are important in regulating cellular signaling pathways related to inflammation and other physiological processes .

Case Studies

- Antimicrobial Evaluation :

-

Anticancer Activity :

- In vitro studies demonstrated that Ethyl 2-(3-bromophenyl)sulfanylacetate exhibits cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(3-bromophenyl)sulfanylacetate, and what factors influence reaction yields?

- Answer: The compound is synthesized via esterification of 3-bromophenylacetic acid. Two methods are prominent:

- Sulfuric acid catalysis: Refluxing 3-bromophenylacetic acid in ethanol with concentrated H₂SO₄ (1 mL) at 80°C for 12 hours yields 95% product .

- Thionyl chloride activation: Adding thionyl chloride (2 equiv) at 0°C, followed by reflux, achieves 97% yield. Key factors include temperature control, anhydrous conditions, and stoichiometric ratios to minimize hydrolysis .

Q. How is Ethyl 2-(3-bromophenyl)sulfanylacetate characterized using spectroscopic techniques?

- Answer:

- 1H NMR (CDCl₃): Aromatic protons at δ 7.41–7.16 ppm (m), methylene groups adjacent to sulfur at δ 3.87 (t, J = 6.5 Hz) and 2.86 ppm (t, J = 6.5 Hz) .

- Mass spectrometry: Molecular ion peaks at m/z 224/226 [M+H]⁺, reflecting bromine’s isotopic pattern .

Q. What purification strategies are recommended post-synthesis to isolate high-purity product?

- Answer: Post-reaction, the mixture is concentrated under vacuum, dissolved in ethyl acetate, and washed with saturated NaHCO₃ (to remove acidic residues) and brine. Drying over anhydrous Na₂SO₄ followed by solvent evaporation yields the pure ester. Column chromatography may be used for further purification .

Advanced Research Questions

Q. How can discrepancies in reaction yields between sulfuric acid and thionyl chloride-mediated esterification be systematically analyzed?

- Answer: Thionyl chloride’s irreversible acyl chloride formation drives higher yields (97%) compared to H₂SO₄’s equilibrium-dependent esterification (95%). Kinetic studies (e.g., TLC monitoring) and thermodynamic analyses (e.g., Gibbs free energy calculations) clarify mechanistic differences. Side reactions like hydrolysis are minimized using excess ethanol and anhydrous conditions .

Q. What computational approaches predict the reactivity of the thioether linkage in this compound?

- Answer: Density Functional Theory (DFT) models electron density around sulfur, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability, while docking studies explore enzyme interactions (e.g., as a protease inhibitor precursor). These methods guide functionalization for drug discovery .

Q. What role does the bromine substituent play in facilitating cross-coupling reactions?

- Answer: The 3-bromo group enables Pd-catalyzed couplings (e.g., Sonogashira, Suzuki). In Example A6, the ester undergoes Sonogashira coupling with alkynes to form biaryl derivatives, leveraging bromine’s electronegativity and leaving-group ability for C–C bond formation .

Q. How can enantioselective synthesis of derivatives be achieved using this compound as a precursor?

- Answer: Chiral ligands like (R)-BINAP with Rh catalysts induce enantioselectivity in asymmetric couplings (e.g., ). Optimizing solvent (dioxane) and ligand-metal ratios enhances enantiomeric excess, critical for pharmaceutical intermediates .

Q. What are the mechanistic implications of competing side reactions during synthesis, and how are they mitigated?

- Answer: Competing hydrolysis or bromine displacement is mitigated by excess ethanol (shifting equilibrium) and anhydrous conditions. LC-MS or NMR monitors byproducts (e.g., 3-bromophenylacetic acid), enabling real-time adjustments to catalyst loading or temperature .

Methodological Notes

- Synthesis Optimization: Comparative studies highlight thionyl chloride’s superiority for yield, while H₂SO₄ is cost-effective for large-scale reactions .

- Analytical Rigor: NMR and MS data are critical for structural validation, especially distinguishing thioether linkages from oxygen analogs .

- Computational Integration: DFT and docking studies bridge synthetic chemistry with bioactivity predictions, expanding applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。